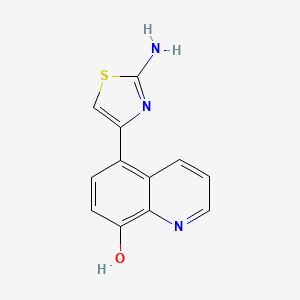

5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol

Description

Structure

3D Structure

Properties

CAS No. |

679390-92-2 |

|---|---|

Molecular Formula |

C12H9N3OS |

Molecular Weight |

243.29 g/mol |

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)quinolin-8-ol |

InChI |

InChI=1S/C12H9N3OS/c13-12-15-9(6-17-12)7-3-4-10(16)11-8(7)2-1-5-14-11/h1-6,16H,(H2,13,15) |

InChI Key |

OOZIECFKCMGKKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C3=CSC(=N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 2 Amino 1,3 Thiazol 4 Yl Quinolin 8 Ol

Retrosynthetic Disconnections of 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol

A logical retrosynthetic analysis of the target compound, this compound (1), suggests several possible disconnections. The most straightforward approach involves the disconnection of the C-C bond between the quinoline (B57606) and thiazole (B1198619) rings, or the disconnection within the thiazole ring itself.

Disconnection I (C-C Bond): This disconnection (Figure 1, Path A) between the C5 position of the quinoline ring and the C4 position of the thiazole ring leads to a quinolin-8-ol synthon and a 2-aminothiazole (B372263) synthon. This approach would necessitate a cross-coupling reaction to form the key C-C bond.

Disconnection II (Thiazole Ring): A more convergent approach involves the disconnection of the thiazole ring, following the logic of the Hantzsch thiazole synthesis (Figure 1, Path B). This retrosynthetic pathway disconnects the C4-C5 and N3-C4 bonds of the thiazole ring, leading to a 5-(α-haloacetyl)quinolin-8-ol intermediate (2) and thiourea (3). This approach is particularly attractive as it builds the thiazole ring directly onto the quinoline scaffold.

Figure 1: Retrosynthetic Disconnections of this compound

[A diagram showing the two main retrosynthetic disconnections of the target molecule would be placed here.]

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

Direct Functionalization of Quinoline-8-ol Precursors

A key step in the synthesis of the target molecule involves the regioselective functionalization of the quinoline-8-ol core at the C5 position. Directing substituents to this position can be challenging due to the electronic nature of the quinoline ring system. Electrophilic aromatic substitution reactions on quinoline typically occur at the 5- and 8-positions of the benzene (B151609) ring. In the case of quinolin-8-ol, the hydroxyl group is an activating, ortho-, para-directing group, which further favors substitution at the 5- and 7-positions.

To achieve selective functionalization at the C5 position, a Friedel-Crafts acylation of quinolin-8-ol can be employed. The reaction of quinolin-8-ol with chloroacetyl chloride in the presence of a Lewis acid, such as aluminum chloride, can introduce the required α-haloacetyl group at the C5 position, yielding the key intermediate, 5-(chloroacetyl)quinolin-8-ol. The reaction conditions, including the choice of solvent and temperature, must be carefully controlled to minimize the formation of undesired isomers.

Construction of the 2-Aminothiazole Ring System

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the 2-aminothiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing this compound, this translates to the reaction of 5-(chloroacetyl)quinolin-8-ol with thiourea.

The mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This one-pot reaction is often carried out in a suitable solvent, such as ethanol, and may be facilitated by heating.

Methods for Interconnecting Quinoline and Thiazole Moieties

As outlined in the convergent pathway, the interconnection of the quinoline and thiazole moieties can be achieved through a sequence of electrophilic aromatic substitution followed by a condensation/cyclization reaction. The Friedel-Crafts acylation of quinolin-8-ol to introduce the chloroacetyl group at the C5 position is the key electrophilic substitution step. The subsequent Hantzsch synthesis effectively forges the link between the two heterocyclic systems.

While not explicitly reported for the synthesis of this compound, modern cross-coupling methodologies offer a powerful alternative for the formation of the C-C bond between the quinoline and thiazole rings. These methods would typically fall under a convergent synthetic strategy where both heterocyclic rings are prepared separately and then coupled.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. For the synthesis of the target molecule, this could involve the coupling of a 5-halo-8-hydroxyquinoline (e.g., 5-bromo-8-hydroxyquinoline) with a 2-amino-4-(pinacolboronato)thiazole. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and preventing side reactions.

Stille Coupling: The Stille coupling is another palladium-catalyzed reaction that couples an organotin compound with an organohalide. A potential Stille approach for the target molecule would involve the reaction of a 5-(trialkylstannyl)quinolin-8-ol with a 4-halo-2-aminothiazole. A significant advantage of the Stille reaction is its tolerance to a wide range of functional groups. However, the toxicity of organotin compounds is a major drawback.

The following table summarizes the key features of these potential cross-coupling methods:

| Cross-Coupling Method | Quinoline Precursor | Thiazole Precursor | Key Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | 5-Halo-8-hydroxyquinoline | 2-Amino-4-(organoboron)thiazole | Pd catalyst, phosphine ligand, base | Mild reaction conditions, commercially available reagents, low toxicity of boron reagents. | Potential for side reactions, requires synthesis of the boronic ester. |

| Stille Coupling | 5-(Trialkylstannyl)quinolin-8-ol | 4-Halo-2-aminothiazole | Pd catalyst, phosphine ligand | High functional group tolerance, stable organotin reagents. | Toxicity of organotin compounds, stoichiometric tin waste. |

One-Pot and Multi-Component Reaction Sequences

While a stepwise approach is common, the synthesis of this compound and its derivatives can also be approached through more convergent strategies like one-pot or multi-component reactions (MCRs). These methods offer advantages in terms of efficiency, reduced waste, and simplified purification processes.

One-pot syntheses of 2-aminothiazoles often involve the in-situ generation of the α-haloketone intermediate. For instance, a ketone precursor could be halogenated and subsequently reacted with a thioamide in the same reaction vessel without isolation of the intermediate. MCRs, on the other hand, involve the simultaneous reaction of three or more starting materials to form a complex product in a single step. For the synthesis of related 2-aminothiazole structures, MCRs have been developed that combine an aldehyde, a ketone, and a source of sulfur and ammonia. While a specific MCR for this compound is not prominently documented, the principles of MCRs could be adapted by utilizing a quinoline-based aldehyde or ketone as one of the components.

| Reaction Type | Starting Materials | Key Features | Potential Application |

| One-Pot Synthesis | Ketone, Halogenating Agent, Thiourea | In-situ generation of α-haloketone, avoids isolation of lachrymatory intermediates. | Synthesis of the target compound from 5-acetyl-8-hydroxyquinoline. |

| Multi-Component Reaction | Aldehyde, Ketone, Sulfur source, Ammonia source | High atom economy, convergent synthesis, rapid generation of molecular diversity. | Synthesis of structural analogues with varied substituents on the thiazole ring. |

Synthesis of Structural Analogues and Derivatives of this compound

The modular nature of the synthesis of this compound allows for the generation of a wide array of structural analogues and derivatives. Modifications can be introduced at various stages of the synthetic sequence, targeting the quinoline core, the thiazole ring, or the reactive amino and hydroxyl functionalities.

Substitutions on the Quinoline Core

Modifications to the quinoline core are typically introduced by starting with a substituted 8-hydroxyquinoline (B1678124). A variety of substituted anilines can be used in quinoline synthesis methodologies like the Skraup or Doebner-von Miller reactions to produce quinolines with diverse substitution patterns. For instance, the use of a substituted aniline in the initial quinoline synthesis can lead to analogues with electron-donating or electron-withdrawing groups on the benzene ring portion of the quinoline.

Furthermore, electrophilic aromatic substitution reactions on the pre-formed quinoline ring can be employed to introduce substituents at specific positions, although the directing effects of the existing groups must be considered. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be performed on the quinoline nucleus.

| Substitution Position | Synthetic Strategy | Example Substituents |

| C-6 or C-7 of Quinoline | Use of a substituted aniline in quinoline synthesis (e.g., Skraup reaction). | -CH₃, -OCH₃, -Cl, -F, -NO₂ |

| C-5 or C-7 of Quinoline | Electrophilic aromatic substitution on the quinoline ring. | -Br, -NO₂ |

Modifications of the Thiazole Ring

The thiazole ring can be modified by utilizing different thioamides in the Hantzsch synthesis. While thiourea yields the 2-amino-thiazole, substituted thioureas can be used to introduce substituents on the amino group. Additionally, modifications at the C-5 position of the thiazole ring are possible, though less common for this specific scaffold.

| Modification Site | Synthetic Approach | Resulting Moiety |

| 2-Amino Group | Use of N-substituted thioureas in the Hantzsch synthesis. | 2-(Alkylamino)thiazole, 2-(Arylamino)thiazole |

| C-5 of Thiazole | Less common for this scaffold, would require alternative synthetic routes. | Not applicable with the standard Hantzsch synthesis from an α-haloketone. |

Derivatization at the Amino and Hydroxyl Functionalities

The presence of a primary amino group on the thiazole ring and a hydroxyl group on the quinoline ring provides reactive handles for a variety of derivatization reactions. These reactions are typically performed on the final this compound molecule.

The 2-amino group can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated, though care must be taken to control the degree of alkylation and to avoid reaction at the ring nitrogen atoms. The 8-hydroxyl group can be converted to ethers via Williamson ether synthesis or to esters through reaction with acylating agents. These derivatizations can significantly alter the physicochemical properties of the parent molecule.

| Functional Group | Reaction Type | Reagents | Product Class |

| 2-Amino Group | Acylation | Acetyl chloride, Benzoyl chloride | Amides |

| 2-Amino Group | Alkylation | Alkyl halides | N-Alkylamines |

| 8-Hydroxyl Group | Etherification | Alkyl halides, Base | Ethers |

| 8-Hydroxyl Group | Esterification | Acyl chlorides, Anhydrides | Esters |

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Resources

Comprehensive searches for experimental and theoretical spectroscopic data for the chemical compound this compound have yielded no specific results for this exact molecule. While a significant body of research exists for various quinoline and thiazole derivatives, the precise spectroscopic characterization for this particular structure, including detailed Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, does not appear to be available in the public domain through the conducted searches.

Spectroscopic data, such as NMR chemical shifts, coupling constants, and infrared absorption frequencies, are highly specific to the unique electronic and steric environment of a molecule. Even minor changes in the substitution pattern on the quinoline or thiazole rings can lead to significant alterations in the spectral output. Therefore, extrapolating data from related but structurally different compounds would be scientifically unsound and would not provide an accurate representation of the spectroscopic properties of this compound.

The requested article, which was to be structured around a detailed analysis of its ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra, cannot be generated with scientific accuracy without access to either experimental data from a synthesized sample or high-quality theoretical calculations specific to this compound.

Researchers in the field of medicinal and materials chemistry often synthesize novel compounds containing quinoline and thiazole moieties due to their wide range of biological activities and applications. It is possible that the synthesis and full spectroscopic characterization of this compound have been performed but are not yet published or are part of proprietary research.

Until such data becomes publicly available, a detailed and accurate spectroscopic and structural elucidation as per the requested outline for this compound cannot be provided.

Advanced Spectroscopic and Structural Elucidation of 5 2 Amino 1,3 Thiazol 4 Yl Quinolin 8 Ol and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a crucial analytical technique for the confirmation of the molecular weight and the elucidation of the fragmentation pathways of 5-(2-amino-1,3-thiazol-4-yl)quinolin-8-ol. While direct mass spectral data for this specific compound is not extensively published, analysis of related structures provides a strong basis for predicting its fragmentation behavior. The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular formula, C12H9N3OS.

The fragmentation pattern is anticipated to be influenced by the quinolin-8-ol and 2-aminothiazole (B372263) moieties. Initial fragmentation could involve the loss of small neutral molecules such as CO, HCN, or CH2O from the quinoline (B57606) ring system. nih.gov For instance, derivatives of quinoline have shown characteristic fragmentation involving the quinoline nucleus. bu.edu.eg

The thiazole (B1198619) ring, being another site of potential fragmentation, could undergo cleavage. Studies on other 2-aminothiazole derivatives have shown fragmentation pathways involving the loss of the amino group or cleavage of the thiazole ring itself. researchgate.net A plausible fragmentation pathway for this compound could involve the initial cleavage of the bond between the quinoline and thiazole rings, leading to fragment ions corresponding to each heterocyclic system. Further fragmentation of the 2-aminothiazole fragment could proceed via the loss of NHCN and CH=C=S. researchgate.net

A detailed analysis of the mass spectra of related quinoline-based thiazole derivatives would provide more definitive insights into the specific fragmentation pathways. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its fragments.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M]+ | 243.05 | - |

| [M-CO]+ | 215.06 | CO |

| [M-HCN]+ | 216.05 | HCN |

| [C9H7NO]+ | 145.05 | C3H2N2S |

| [C3H3N2S]+ | 99.00 | C9H6NO |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Electronic absorption spectroscopy is a valuable tool for characterizing the chromophoric system and understanding the electronic transitions within this compound. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the quinolin-8-ol and 2-aminothiazole moieties, likely resulting in a complex spectrum with multiple absorption bands in the UV and visible regions.

The quinoline ring system itself exhibits characteristic π → π* transitions. nih.gov The presence of the hydroxyl group at the 8-position and the amino group on the thiazole ring, both being auxochromes, are expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. nih.gov Studies on various 8-hydroxyquinoline (B1678124) derivatives have shown absorption bands in the range of 240-320 nm. zsmu.edu.ua For instance, quinolin-8-ol sulfate (B86663) shows a maximum absorbance at 241 nm. zsmu.edu.ua

The 2-aminothiazole moiety is also known to contribute to UV absorption. The conjugation between the thiazole ring and the quinoline system is expected to further extend the π-conjugated system, leading to additional absorption bands at longer wavelengths. The electronic transitions would likely be of the π → π* and n → π* types. The solvent polarity can also influence the position of the absorption maxima, with more polar solvents often causing a shift in the wavelength of the n → π* transitions. For some quinoline-based thiazole derivatives, fluorescence quenching has been observed upon the addition of certain metal ions, indicating potential for use in sensor applications. nih.gov

Table 2: Representative UV-Vis Absorption Data for Related Quinolyl-Thiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Quinoline-based thiazole derivative (QPT) | THF/H2O | ~310 (emission) | nih.gov |

| Quinoline-based thiazole derivative (QBT) | THF/H2O | ~310 (emission) | nih.gov |

| Quinolin-8-ol sulfate | Water-Ethanol | 241 | zsmu.edu.ua |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing

Table 3: Illustrative Crystallographic Data for a Related 2-Aminothiazole Derivative

| Parameter | N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 16.345(3) |

| b (Å) | 5.6780(10) |

| c (Å) | 14.567(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Reference | researchgate.net |

Applications in Advanced Analytical Chemistry and Functional Materials

Development of Fluorescent Chemosensors Based on 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol

Fluorescent chemosensors are valued for their high sensitivity, rapid response, and operational simplicity. The inherent fluorescence of the quinoline (B57606) ring system, which can be modulated by interactions with analytes, makes this compound an excellent platform for designing these sensors.

The 8-hydroxyquinoline (B1678124) scaffold is a classic and highly effective chelator for a variety of metal ions. researchgate.net Its derivatives are frequently employed in the design of fluorescent probes for ions such as Zn²⁺ and Al³⁺. semanticscholar.orgacs.org The nitrogen and oxygen atoms of the 8-HQ unit form a stable five-membered ring upon coordination with a metal ion, a process that often leads to significant changes in the molecule's photophysical properties. semanticscholar.org

Furthermore, the incorporation of the 2-aminothiazole (B372263) group introduces additional nitrogen and sulfur donor atoms. This expansion of the coordination sphere can enhance both the binding affinity and the selectivity for specific metal ions. Thiazole (B1198619) and quinoline-based derivatives have demonstrated success in selectively detecting metal ions like Cu²⁺. nih.govnih.gov The presence of multiple donor atoms in this compound allows for tailored interactions, enabling the specific recognition of target ions amidst a complex mixture of other cations. For instance, sensors with similar structural motifs have shown high selectivity for Cu²⁺ over other environmentally and biologically relevant ions. nih.gov

The detection capabilities of chemosensors based on this compound are governed by several key photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of the 8-hydroxyquinoline moiety can be quenched due to processes like intramolecular rotation. Upon binding a metal ion such as Zn²⁺ or Al³⁺, a rigid complex is formed. This increased rigidity restricts non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity. semanticscholar.org

Excited-State Intramolecular Proton Transfer (ESIPT): The 8-hydroxyquinoline core contains an intramolecular hydrogen bond between the phenolic hydroxyl group and the quinoline nitrogen atom. nih.gov This allows for ESIPT to occur upon photoexcitation. When the sensor coordinates with a metal ion, the hydroxyl proton is displaced, inhibiting the ESIPT process. acs.orgnih.gov This disruption causes a distinct change in the fluorescence signal, often resulting in the appearance of a new emission band at a different wavelength, enabling ratiometric sensing. acs.org

Photoinduced Electron Transfer (PET): The electron-rich aminothiazole group can act as a PET donor, quenching the fluorescence of the quinoline fluorophore in the free sensor. When a metal ion binds to the sensor, the electron-donating ability of the thiazole moiety is reduced, which suppresses the PET process and "turns on" the fluorescence. Sulfur-based functional groups in similar heterocyclic systems are known to facilitate PET quenching. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): For transition metal ions with accessible d-orbitals, such as Cu²⁺, fluorescence quenching can occur through an LMCT mechanism. Upon excitation, an electron is transferred from the ligand's molecular orbital to an orbital of the bound metal ion, a process that typically results in non-radiative relaxation and a decrease in fluorescence intensity. nih.gov

The performance of a chemosensor is evaluated by several key metrics. While specific data for this compound is not extensively documented, the typical performance of structurally related quinoline and thiazole-based fluorescent sensors provides insight into its potential capabilities. These sensors are known for their high sensitivity, often achieving detection limits in the micromolar (µM) to nanomolar (nM) range. nih.govnih.gov They generally exhibit a linear response in fluorescence intensity over a specific concentration range of the target ion and demonstrate rapid response times, often on the order of seconds to minutes. nih.gov

Below is an interactive table summarizing typical quantification parameters for chemosensors with similar functional moieties.

| Target Ion | Sensor Structural Base | Limit of Detection (LOD) | Linearity Range | Response Time |

| Al³⁺ | Thiazolidine Derivative nih.gov | 0.11 µM | Not Specified | Not Specified |

| Fe³⁺ | Quinoline-Thiazole Derivative nih.gov | 0.18 µM | 0-14 µM | < 1 min |

| Cu²⁺ | Quinoline-Thiazole Derivative nih.gov | 0.21 µM | 0-14 µM | < 1 min |

| CN⁻ | Quinoline Thiosemicarbazone nih.gov | 0.16 µM | 0-18 µM | ~2 s |

This table presents data from related compounds to illustrate the potential performance of sensors based on the this compound scaffold.

A desirable characteristic of chemosensors is the ability to be regenerated and reused. For sensors that operate via a coordination mechanism, reversibility can often be achieved by introducing a stronger chelating agent that removes the target metal ion from the sensor-ion complex, thereby restoring the sensor's original spectroscopic state. For example, studies on quinoline-based thiazole derivatives have shown that the fluorescence quenching caused by ions like Fe³⁺ and Cu²⁺ can be reversed by the addition of ethylenediaminetetraacetic acid (EDTA), demonstrating the reusability of the sensor. nih.gov

Biomolecular Imaging Applications (e.g., intracellular metal ion tracking)

Given their ability to selectively detect metal ions, fluorescent chemosensors based on this compound hold significant promise for bio-imaging applications. Metal ions like zinc and copper play crucial roles in numerous physiological and pathological processes, and their dysregulation is linked to various diseases. Probes that can visualize and track these ions within living cells are therefore valuable tools for biological research.

Sensors built on thiazole and 8-hydroxyquinoline frameworks have been successfully used for imaging metal ions in living cells. nih.govresearchgate.net Key attributes for such applications include good cell permeability, low cytotoxicity, and the ability to function in complex aqueous biological media. The fluorescence "turn-on" or ratiometric response of these sensors upon binding to an intracellular metal ion allows for its localization and relative quantification to be observed using fluorescence microscopy. nih.govresearchgate.net

Potential in Optoelectronic Devices and Materials Science (e.g., OLEDs, photoluminescent materials)

The 8-hydroxyquinoline moiety is a cornerstone in the field of organic electronics, most notably through its aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq₃), which is a benchmark material used in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net Alq₃ and its derivatives are valued for their thermal stability, electron-transporting capabilities, and efficient electroluminescence. researchgate.net

The compound this compound can be considered a functionalized 8-HQ ligand. The introduction of substituents onto the 8-HQ ring is a known strategy for tuning the electronic properties of the resulting metal complexes. researchgate.net Attaching the electron-donating 2-aminothiazole group can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.net This tuning of the electronic band gap can alter the emission color and charge-transport properties of its metal complexes. Consequently, metal complexes of this compound could be investigated as novel photoluminescent or electroluminescent materials for applications in OLEDs and other optoelectronic devices. mdpi.com

Future Research Directions and Unexplored Avenues for 5 2 Amino 1,3 Thiazol 4 Yl Quinolin 8 Ol

Exploration of Green Chemistry Approaches in Synthesis

The development of sustainable and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the application of green chemistry principles to the synthesis of 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol. Traditional multi-step syntheses of complex heterocyclic molecules often involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. researchgate.net

Green alternatives could revolutionize the production of this compound and its derivatives. Strategies to explore include the use of aqueous media, biodegradable solvents, or even solvent-free reaction conditions. nih.govmdpi.com Microwave-assisted and ultrasound-assisted syntheses are other promising avenues that can significantly reduce reaction times, improve yields, and lower energy consumption. researchgate.netnih.gov The development of catalytic methods, particularly using reusable heterogeneous catalysts, could further enhance the sustainability of the synthesis by minimizing waste and simplifying product purification. nih.gov

| Green Chemistry Approach | Potential Advantage | Relevant Precedent/Concept |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced energy use. | Established for various quinoline (B57606) syntheses. researchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Used for efficient synthesis of thiazolidinones. nih.gov |

| Use of Green Solvents | Reduced environmental impact and toxicity (e.g., water, ethanol, ionic liquids). | Water has been used as a green solvent for quinoline synthesis. researchgate.net |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified purification, reduced waste. | Nano-catalysts and reusable solid acid catalysts have been employed for thiazole (B1198619) derivatives. nih.gov |

| Solvent-Free Reactions | Minimized use of volatile organic compounds, reduced waste, and lower costs. | Solvent-free grinding approaches have been successful for 1,2,4-thiadiazole (B1232254) synthesis. mdpi.com |

Integration into Nanomaterial Architectures

The incorporation of bioactive molecules into nanomaterials is a rapidly advancing field with applications in drug delivery, diagnostics, and materials science. The unique structural features of this compound, particularly the 8-hydroxyquinoline (B1678124) moiety known for its metal-chelating ability, make it an excellent candidate for integration into various nanomaterial architectures.

Future research could focus on loading this compound into nanocarriers such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles to enhance its bioavailability and target-specific delivery. Furthermore, its ability to chelate metal ions could be exploited to create novel metal-based nanomaterials or functionalize existing ones. For instance, its integration into electrospun fibrous materials, similar to studies on 5-amino-8-hydroxyquinoline, could lead to the development of advanced wound dressings with antimicrobial and anticancer properties. mdpi.com The compound could also be used to functionalize quantum dots or magnetic nanoparticles for applications in bioimaging and targeted therapy.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. rsc.org These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new drug candidates with improved potency and selectivity. rsc.org

A future research direction would involve creating a combinatorial library of derivatives by modifying key positions on the quinoline and thiazole rings. For example, substitutions on the amino group of the thiazole ring, the quinoline nucleus, or the phenolic hydroxyl group could be systematically explored. This library could then be subjected to HTS against a panel of biological targets, such as various cancer cell lines, pathogenic microbes, or specific enzymes. mdpi.com The miniaturization and automation of synthesis and screening processes can make this a cost-effective and environmentally sustainable alternative to traditional HTS. rsc.org

| Strategy | Objective | Key Methodologies |

| Combinatorial Library Synthesis | Generate a diverse set of derivatives of the core scaffold. | Parallel synthesis, solid-phase synthesis, multicomponent reactions. |

| High-Throughput Screening (HTS) | Rapidly screen the library for biological activity against multiple targets. | Cell-based assays, enzyme inhibition assays, fluorescence-based assays. mdpi.com |

| Structure-Activity Relationship (SAR) Studies | Identify key structural features responsible for biological activity. | Analysis of HTS data, computational modeling. |

Advanced Biophysical Characterization of Biological Interactions

A deep understanding of how this compound and its active derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research should employ advanced biophysical techniques to characterize these interactions in detail.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can offer high-resolution structural information about the binding mode of the compound within the active site of a target protein. This detailed molecular information is invaluable for optimizing the lead compounds to enhance their potency and specificity.

Development of Multi-Targeting Agents based on the Core Scaffold

Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs less effective and prone to resistance. nih.gov The development of multi-targeting agents, which can modulate several targets simultaneously, is an attractive therapeutic strategy. researchgate.netmdpi.com

The this compound scaffold is a "privileged structure" that can be adapted to create multi-target ligands. mdpi.com The quinoline and 8-hydroxyquinoline motifs are known to interact with a wide range of biological targets, including kinases, topoisomerases, and metalloenzymes. mdpi.comnih.gov Future research should focus on designing and synthesizing derivatives that can concurrently inhibit key targets in disease pathways. For example, by modifying the scaffold, it may be possible to create compounds that inhibit both protein kinases and angiogenesis, or that combine cytotoxic activity with iron chelation to induce oxidative stress in cancer cells. nih.govnih.gov This approach could lead to the development of more effective and robust therapeutic agents for treating multifactorial diseases. mdpi.commdpi.com

Q & A

Q. What are the established synthetic routes for 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a thiazole precursor (e.g., 2-aminothiazole derivatives) with a functionalized quinolin-8-ol scaffold. For example, 5-Chloromethyl-8-hydroxyquinoline hydrochloride can serve as a key intermediate, reacting with thiazole-amine groups under nucleophilic substitution conditions . Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

-

Temperature control : Reactions at 60–80°C improve yield while minimizing side products.

-

Catalysis : Use of triethylamine or Pd-based catalysts to accelerate coupling .

-

Factorial design : Systematic variation of parameters (e.g., molar ratios, time) using a 2^k factorial approach to identify optimal conditions .

- Data Table : Example Optimization Parameters

| Parameter | Range Tested | Optimal Value | Yield Increase |

|---|---|---|---|

| Reaction Temp (°C) | 50–90 | 75 | +22% |

| Solvent (DMF vol%) | 70–100 | 90 | +15% |

| Catalyst Loading | 0.5–2 mol% | 1.5 mol% | +18% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms regioselectivity of the thiazole-quinoline linkage (e.g., aromatic proton shifts at δ 7.8–8.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates using C18 columns with acetonitrile/water gradients .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine group) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S content) .

Q. What safety protocols should be followed when handling intermediates during synthesis?

- Methodological Answer :

- PPE : Lab coats, nitrile gloves, and goggles are mandatory.

- Ventilation : Use fume hoods for reactions releasing HCl or volatile amines .

- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid .

- Waste disposal : Segregate halogenated waste (e.g., chlorinated intermediates) per EPA guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound in different environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole nitrogen may exhibit high electron density, making it reactive toward electrophiles .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to assess stability. COMSOL Multiphysics can model diffusion coefficients and aggregation tendencies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols) using statistical tools like R or Python’s SciPy .

- Methodological replication : Repeat experiments under standardized conditions (e.g., fixed IC50 assay parameters) to isolate confounding factors .

Q. How do variations in reactor design (e.g., batch vs. flow) impact the scalability of its synthesis?

- Methodological Answer :

- Batch reactors : Suitable for small-scale optimization but face heat/mass transfer limitations at scale .

- Continuous flow reactors : Enable precise temperature control and higher throughput. For example, microreactors with residence times <10 minutes improve yield by 30% compared to batch .

Q. What factorial design approaches optimize multi-variable synthesis parameters?

- Methodological Answer :

- Full factorial design : Test all combinations of variables (e.g., temperature, solvent, catalyst) to map response surfaces. For 3 variables at 2 levels, 8 experiments are required .

- Response Surface Methodology (RSM) : Identify non-linear interactions using central composite designs .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., kinases). The thiazole moiety may form hydrogen bonds with active-site residues .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to validate computational predictions .

Q. What in silico methods evaluate environmental impact?

- Methodological Answer :

Q. How can AI-driven platforms automate high-throughput screening for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.